Diethyl(4,6-diamino-1,3,5-triazin-2-yl)phosphonate Diethyl(4,6-diamino-1,3,5-triazin-2-yl)phosphonate
Brand Name: Vulcanchem
CAS No.: 4230-55-1
VCID: VC17614233
InChI: InChI=1S/C7H14N5O3P/c1-3-14-16(13,15-4-2)7-11-5(8)10-6(9)12-7/h3-4H2,1-2H3,(H4,8,9,10,11,12)
SMILES:
Molecular Formula: C7H14N5O3P
Molecular Weight: 247.19 g/mol

Diethyl(4,6-diamino-1,3,5-triazin-2-yl)phosphonate

CAS No.: 4230-55-1

Cat. No.: VC17614233

Molecular Formula: C7H14N5O3P

Molecular Weight: 247.19 g/mol

* For research use only. Not for human or veterinary use.

Diethyl(4,6-diamino-1,3,5-triazin-2-yl)phosphonate - 4230-55-1

Specification

CAS No. 4230-55-1
Molecular Formula C7H14N5O3P
Molecular Weight 247.19 g/mol
IUPAC Name 6-diethoxyphosphoryl-1,3,5-triazine-2,4-diamine
Standard InChI InChI=1S/C7H14N5O3P/c1-3-14-16(13,15-4-2)7-11-5(8)10-6(9)12-7/h3-4H2,1-2H3,(H4,8,9,10,11,12)
Standard InChI Key DDMIIIHVHWXZLV-UHFFFAOYSA-N
Canonical SMILES CCOP(=O)(C1=NC(=NC(=N1)N)N)OCC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a 1,3,5-triazine ring substituted at the 2-position with a diethyl phosphonate group (PO(OEt)2-\text{PO(OEt)}_2) and at the 4- and 6-positions with amino groups (NH2-\text{NH}_2). This arrangement creates a planar triazine core with electron-withdrawing phosphonate and electron-donating amino groups, enabling unique electronic and steric interactions. The IUPAC name, 6-diethoxyphosphoryl-1,3,5-triazine-2,4-diamine, reflects this substitution pattern.

Key structural identifiers include:

  • SMILES: CCOP(=O)(C1=NC(=NC(=N1)N)N)OCC\text{CCOP(=O)(C1=NC(=NC(=N1)N)N)OCC}

  • InChIKey: DDMIIIHVHWXZLV-UHFFFAOYSA-N\text{DDMIIIHVHWXZLV-UHFFFAOYSA-N}

  • Canonical SMILES: CCOP(=O)(C1=NC(=NC(=N1)N)N)OCC\text{CCOP(=O)(C1=NC(=NC(=N1)N)N)OCC} .

Comparative Analysis with Related Compounds

A structurally related compound, Diethyl [2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl]phosphonate (CAS No. 275.24 g/mol), differs by the insertion of an ethylene spacer between the triazine and phosphonate groups. This modification alters solubility and reactivity profiles, as shown in Table 1.

Table 1: Structural and Physicochemical Comparison

PropertyDiethyl(4,6-diamino-1,3,5-triazin-2-yl)phosphonateDiethyl [2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl]phosphonate
Molecular FormulaC7H14N5O3P\text{C}_7\text{H}_{14}\text{N}_5\text{O}_3\text{P}C9H18N5O3P\text{C}_9\text{H}_{18}\text{N}_5\text{O}_3\text{P}
Molecular Weight (g/mol)247.19275.24
Key Structural FeatureDirect phosphonate-triazine linkageEthylene spacer between triazine and phosphonate

Synthesis and Characterization

Analytical Characterization

Characterization of similar compounds involves:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}- and 13C^{13}\text{C}-NMR spectra resolve proton environments and carbon-phosphorus coupling. For example, HEPT exhibits a 1H^1\text{H}-NMR signal at δ 4.28 ppm (qt, J=7.1HzJ = 7.1 \, \text{Hz}) for ethoxy groups .

  • Mass Spectrometry: High-resolution mass spectra confirm molecular ion peaks and fragmentation patterns.

  • Chromatography: HPLC or GC-MS ensures purity and identifies byproducts .

Functional Properties and Applications

Flame Retardancy

Phosphonate-triazine hybrids exhibit dual-phase flame inhibition. The phosphorus component promotes char formation (>33%>33\% yield under oxidative conditions), while nitrogen releases non-flammable gases like NH3\text{NH}_3. During pyrolysis, intermediates such as HPO\text{HPO} and H–C≡P\text{H–C≡P} generate PO\text{PO}^\bullet, a radical scavenger that quenches flame-propagating species . These properties suggest potential use in polymers, textiles, or coatings.

Chemical Intermediate

The compound’s reactive amino and phosphonate groups make it a candidate for synthesizing hybrid molecules. For instance, triazine-phosphonates have been coupled with phenolic moieties to create inhibitors of Aurora kinases, enzymes implicated in cancer .

Challenges and Future Directions

Synthetic Optimization

Current limitations include low yields in multi-step syntheses and purification challenges due to polar byproducts. Advances in catalytic amination or microwave-assisted reactions could improve efficiency .

Application-Specific Studies

  • Flame Retardants: Quantifying char residue and gas-phase inhibition efficiency in polymer matrices.

  • Drug Discovery: Screening against cancer cell lines and enzymatic targets.

  • Materials Science: Exploring coordination chemistry with metals for catalytic applications.

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